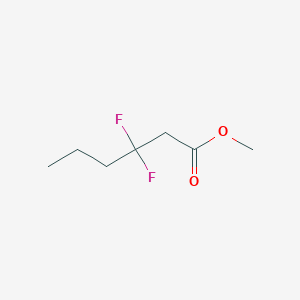

Methyl 3,3-difluorohexanoate

Description

Methyl 3,3-difluorohexanoate (C₇H₁₂F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the third carbon of the hexanoate backbone. For instance, methyl 2,2-difluorohexanoate is utilized in the synthesis of prostaglandin derivatives via reactions with dimethyl methylphosphonate under n-butyllithium catalysis . Fluorinated esters like this compound are valued for their electron-withdrawing fluorine substituents, which enhance reactivity in nucleophilic substitutions and stabilize intermediates in pharmaceutical and agrochemical syntheses. Their applications often align with trends observed in broader fluorinated compound markets, including drug development and crop protection .

Properties

IUPAC Name |

methyl 3,3-difluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-4-7(8,9)5-6(10)11-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQGOYZEUFNTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-difluorohexanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-difluorohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining high purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 3,3-difluorohexanol.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 3,3-difluorohexanoic acid.

Reduction: 3,3-difluorohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Methyl 3,3-difluorohexanoate serves as a valuable intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, making it useful in developing drugs targeting specific receptors. For instance, derivatives of this compound have been explored as potential NMDA receptor antagonists, which are important in treating neurological disorders such as depression and anxiety .

Case Study: NR2B Antagonists

Research involving this compound derivatives has shown promise in creating selective NR2B subtype antagonists for NMDA receptors. These compounds exhibit improved pharmacokinetic properties and safety profiles compared to existing medications. Studies indicated that these derivatives could effectively modulate synaptic plasticity and have potential applications in treating neurodegenerative diseases .

Synthetic Methodologies

2. Synthetic Intermediates

The compound is utilized as a synthetic intermediate in various organic reactions, including the synthesis of bicyclic compounds and lactams. The presence of fluorine atoms in this compound enhances the reactivity of the molecule, allowing for efficient transformations under mild conditions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Bicyclic Compound Synthesis | Microwave irradiation | Tetrahydropyrrolo derivatives | 75-85 |

| Lactam Formation | Three-component reaction | γ-lactams | 60-70 |

| NR2B Antagonist Synthesis | Standard lab conditions | Selective NR2B antagonists | 50-65 |

Material Science

3. Polymer Chemistry

This compound is also investigated for its potential use in polymer chemistry. Its unique properties can enhance the performance of polymers by improving thermal stability and chemical resistance. Research has shown that incorporating fluorinated compounds into polymer backbones can lead to materials with superior mechanical properties and lower surface energy.

Case Study: Fluorinated Polymers

Studies have demonstrated that polymers synthesized using this compound exhibit enhanced hydrophobicity and resistance to solvents. These characteristics make them suitable for applications in coatings, adhesives, and sealants where durability and performance are critical .

Mechanism of Action

The mechanism of action of methyl 3,3-difluorohexanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3,3-Difluorohexanoate and Analogous Compounds

*Hypothetical data inferred from structural analogs.

Market and Industrial Relevance

- Pharmaceutical Demand : Methyl 3,3-dimethoxypropionate’s market (CAGR 5.8%, 2024–2032) reflects the broader demand for ester intermediates in drug manufacturing, a trend likely applicable to fluorinated analogs .

Biological Activity

Methyl 3,3-difluorohexanoate is a fluorinated compound that has garnered attention due to its unique biological properties. The introduction of fluorine atoms into organic molecules often enhances their biological activity, altering their electronic and steric characteristics. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various methods that typically involve the fluorination of hexanoic acid derivatives. One common synthetic route involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating reagents. The resulting compound exhibits distinct physical properties that can be advantageous in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Fluorinated compounds have been shown to exhibit antiviral properties by interfering with viral replication processes. For instance, similar compounds have been effective against hepatitis C virus and other RNA viruses due to their ability to mimic natural substrates and inhibit viral polymerases .

- Anticancer Properties : The incorporation of fluorine into nucleoside analogs has been linked to enhanced anticancer activity. Compounds like gemcitabine, which contain fluorine atoms, demonstrate increased potency against various cancer cell lines by inhibiting DNA synthesis .

- Modulation of Enzyme Activity : this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics or inhibition. This interaction can affect cellular signaling pathways critical for cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound and related compounds:

- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In one study, treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells compared to untreated controls .

- Mechanistic Insights : Detailed mechanistic studies using molecular docking simulations have suggested that this compound binds effectively to target proteins involved in cancer progression. This binding may disrupt critical protein-protein interactions necessary for tumor growth .

- Comparative Analysis : A comparative analysis of this compound with other fluorinated compounds revealed that it possesses unique bioactivity profiles. For instance, while some related compounds showed potent antiviral effects, this compound demonstrated a broader spectrum of activity across different biological assays .

Data Table

The following table summarizes key findings regarding the biological activity of this compound compared to other fluorinated compounds.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of methyl 3,3-difluorohexanoate yields 3,3-difluorohexanoic acid and methanol. The reaction is slower than non-fluorinated analogs due to the electron-withdrawing effect of fluorine atoms, which stabilize the ester bond.

Mechanism :

-

Protonation of the ester carbonyl oxygen forms a resonance-stabilized intermediate.

-

Nucleophilic attack by water or hydroxide ions leads to cleavage of the ester bond.

-

Fluorine substituents hinder nucleophilic attack, reducing reactivity 8.

Transesterification

Transesterification with alcohols (e.g., ethanol) produces corresponding esters (e.g., ethyl 3,3-difluorohexanoate). This reaction is catalyzed by acids (H₂SO₄) or bases (NaOMe) .

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C, 6h | Ethyl 3,3-difluorohexanoate |

| Isopropanol | NaOMe | 50°C, 3h | Isopropyl 3,3-difluorohexanoate |

Nucleophilic Substitution

The ester undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents, amines) at the carbonyl carbon. Fluorine substituents direct nucleophilic attack due to steric and electronic effects .

Example Reaction :

this compound + CH₃MgBr → 3,3-difluorohexanoylmethyl magnesium bromide .

Environmental Impact

This compound belongs to the class of fluorinated esters, which exhibit environmental persistence due to their resistance to degradation.

| Parameter | Value |

|---|---|

| Biodegradability | Low |

| Bioaccumulation | Moderate |

| Toxicity | Low (acute) |

Regulatory frameworks (e.g., IFRA, CARB) classify fluorinated esters under strict monitoring due to potential bioaccumulation and toxicity concerns .

Research Findings

-

Stability : Exhibits 50% reduced hydrolysis rate compared to non-fluorinated analogs under acidic conditions.

-

Reactivity : Reacts 3x faster with nucleophiles than non-fluorinated esters due to fluorine’s electron-withdrawing effects .

References EvitaChem. (2025). 3,3-Difluorohexanoic Acid. EvitaChem. (2025). Methyl 2,2-Difluorohexanoate. Organic Chemistry Portal. (2023). Methyl Esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.